Ethyl 8-amino-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-amino-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O2. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an ethyl ester group, an amino group, and a naphthyridine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-amino-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions (MCRs) and Friedländer cyclization. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound may involve large-scale MCRs under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is often preferred to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-amino-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 8-amino-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of ethyl 8-amino-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. It also interacts with DNA, disrupting cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,5-Naphthyridine: Exhibits similar biological activities and is used in medicinal chemistry.
1,6-Naphthyridine: Explored for its anticancer and anti-inflammatory properties .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 8-amino-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13) |
InChI Key |
RGHFLYDOQOILCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CN=C2N |
Origin of Product |
United States |
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